LSD1 Inhibitory Potency: 12‑ to 52‑Fold Gain Over Leading Amino‑Carboxamide Benzothiazole Hits
The target compound inhibits recombinant human LSD1 with an IC₅₀ of 356 nM, as measured by H₂O₂ production using a methylated peptide substrate and Amplex Red detection after 30 min incubation [1]. In contrast, the best‑in‑series amino‑carboxamide benzothiazoles—compound 37 and optimized hits 26/30—exhibit LSD1 IC₅₀ values of 18.4 µM, 4.64 µM, and 4.35 µM, respectively, under comparable in‑vitro recombinant enzyme assays [2][3]. This represents a 52‑fold potency advantage over compound 37 and a 12‑fold advantage over inhibitors 26/30, establishing the 4‑methylsulfonylbenzamide scaffold as a privileged pharmacophore for LSD1 inhibition within the benzothiazole chemical space.
| Evidence Dimension | LSD1 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 356 nM against human recombinant LSD1 |
| Comparator Or Baseline | Compound 37 IC₅₀ = 18.4 µM; Compound 26 IC₅₀ = 4.64 µM; Compound 30 IC₅₀ = 4.35 µM |
| Quantified Difference | 12‑fold to 52‑fold lower IC₅₀ (greater potency) |
| Conditions | Recombinant human LSD1, H₂O₂‑coupled Amplex Red assay, 30 min incubation; comparator assays used analogous in‑vitro recombinant LSD1 systems |
Why This Matters
Procurement teams prioritizing biochemical potency will obtain a compound with verified nanomolar LSD1 engagement, avoiding the micromolar‑range alternatives that dominate the public benzothiazole‑LSD1 landscape.
- [1] BindingDB BDBM50067551 (CHEMBL3402053). Affinity data: LSD1 IC₅₀ = 356 nM; MAO‑A IC₅₀ > 1.00E+5 nM. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50067551 View Source
- [2] Alnabulsi, S., Al‑Hurani, E. A. & Al‑shar'i, N. A. Amino‑carboxamide benzothiazoles as potential LSD1 hit inhibitors. Part I: Computational fragment‑based drug design. J. Mol. Graph. Model. 93, 107440 (2019). https://doi.org/10.1016/j.jmgm.2019.107440 View Source
- [3] Al‑bustanji, D., Alnabulsi, S. & Al‑Hurani, E. A. Hit‑to‑lead optimization of amino‑carboxamide benzothiazoles as LSD1 inhibitors. Med. Chem. Res. 32, 910–929 (2023). https://doi.org/10.1007/s00044-023-03037-5 View Source
